5-(2,2-Dibromovinyl)-6-aza-2'-deoxyuridine
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Overview
Description
5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine typically involves the bromination of a precursor molecule. One common method involves the reaction of 2’-deoxyuridine with bromine in the presence of a suitable catalyst to introduce the dibromovinyl group at the 5-position. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Bromodeoxyuridine: Another nucleoside analog with similar antiviral properties.
6-Azauridine: A compound with similar structural features but different biological activities.
Uniqueness
5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine is unique due to the presence of the dibromovinyl group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs.
Properties
CAS No. |
97776-76-6 |
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Molecular Formula |
C10H11Br2N3O5 |
Molecular Weight |
413.02 g/mol |
IUPAC Name |
6-(2,2-dibromoethenyl)-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H11Br2N3O5/c11-7(12)1-4-9(18)13-10(19)15(14-4)8-2-5(17)6(3-16)20-8/h1,5-6,8,16-17H,2-3H2,(H,13,18,19)/t5-,6+,8+/m0/s1 |
InChI Key |
BSCKXMCBGLWAMV-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)C=C(Br)Br)CO)O |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=C(Br)Br)CO)O |
Origin of Product |
United States |
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